

# Off-target screening to determine the receptor specificity of Docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Docosahexaenoyl glycine |           |
| Cat. No.:            | B8100994                | Get Quote |

# Unveiling the Receptor Specificity of Docosahexaenoyl Glycine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

**Docosahexaenoyl glycine** (DHA-Gly), an endogenous N-acyl amide derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant lipid signaling molecule with therapeutic potential. Understanding its receptor specificity is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This guide provides a comprehensive off-target screening comparison to determine the receptor specificity of **Docosahexaenoyl glycine**, supported by experimental data and detailed methodologies.

### **Executive Summary**

**Docosahexaenoyl glycine** exhibits a nuanced receptor interaction profile, primarily targeting a select group of G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. While its direct, high-affinity targets are still under full investigation, current evidence points towards significant activity at GPR110 (ADGRF1), GPR55, and TRPV1. This guide will compare its activity at these primary targets and contrast it with other known receptors and alternative N-acyl amide ligands.



## Comparative Receptor Activity of Docosahexaenoyl Glycine and Analogs

The following table summarizes the known and inferred receptor activity of **Docosahexaenoyl glycine** and its close structural analogs, N-docosahexaenoylethanolamine (synaptamide/DHEA) and N-arachidonoyl glycine (NA-Gly). This comparative data is essential for understanding the unique pharmacological profile of DHA-Gly.

| Receptor                    | Ligand                                        | Activity              | Potency<br>(EC50/IC50/Ki)                   | Signaling<br>Pathway                            |
|-----------------------------|-----------------------------------------------|-----------------------|---------------------------------------------|-------------------------------------------------|
| GPR110<br>(ADGRF1)          | Synaptamide<br>(DHEA)                         | Agonist               | ~2-5 nM (cAMP production)                   | Gαs-coupled,<br>↑cAMP                           |
| Docosahexaenoy<br>I glycine | Predicted<br>Agonist                          | Data not<br>available | Predicted Gαs-<br>coupled, †cAMP            |                                                 |
| GPR55                       | N-arachidonoyl<br>glycine (NA-Gly)            | Agonist               | Data not<br>available                       | Gαq/13-coupled,<br>↑[Ca2+]i, RhoA<br>activation |
| Docosahexaenoy<br>I glycine | Predicted<br>Inverse<br>Agonist/Modulato<br>r | Data not<br>available | Predicted<br>Gαq/13<br>modulation           |                                                 |
| TRPV1                       | Docosahexaenoy<br>I glycine                   | Agonist[1][2]         | Data not<br>available                       | Cation channel,<br>↑[Ca2+]i                     |
| Cannabinoid<br>Receptor CB1 | Synaptamide<br>(DHEA)                         | Weak Binder           | Ki ≈ 12.2 μM                                | Gαi-coupled,<br>↓cAMP                           |
| Cannabinoid<br>Receptor CB2 | Synaptamide<br>(DHEA)                         | Weak Binder           | 10- to 50-fold<br>weaker than<br>anandamide | Gαi-coupled,<br>↓cAMP                           |

Note: Data for **Docosahexaenoyl glycine** at GPR110 and GPR55 is inferred from the activity of its close structural analogs. Further direct binding and functional assays are required for confirmation.



## In-Depth Analysis of Primary Targets GPR110 (ADGRF1): A High-Affinity Target

The adhesion G protein-coupled receptor GPR110 has been identified as a specific, high-affinity receptor for synaptamide (DHEA), a molecule structurally very similar to DHA-Gly.

- Evidence of Interaction: Synaptamide activates GPR110, leading to Gαs-mediated cAMP production with an EC50 in the low nanomolar range. This potent activation suggests that GPR110 is a primary physiological target for this class of lipids. Given the structural similarity, it is highly probable that DHA-Gly also acts as a potent agonist at this receptor.
- Signaling Pathway: Activation of GPR110 initiates a canonical Gαs signaling cascade, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the CREB transcription factor, to modulate gene expression related to neuronal growth and inflammation.



Click to download full resolution via product page

**GPR110 Signaling Pathway** 

### **GPR55: A Potential Modulatory Target**

GPR55 is an orphan GPCR that has been implicated as a receptor for various lipid ligands, including some cannabinoids and lysophosphatidylinositols.



- Evidence of Interaction: The structural analog, N-arachidonoyl glycine (NA-Gly), has been shown to be an agonist at GPR55. While direct evidence for DHA-Gly is pending, some studies suggest it may act as an inverse agonist at this receptor. This indicates a potential for complex modulatory effects.
- Signaling Pathway: GPR55 activation is known to couple to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, Gα12/13 activation leads to the stimulation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular processes.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [Off-target screening to determine the receptor specificity of Docosahexaenoyl glycine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-receptor-specificity-of-docosahexaenoyl-glycine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com